2-Iodoisophthalic Acid: A Comprehensive Technical Guide for Researchers
2-Iodoisophthalic Acid: A Comprehensive Technical Guide for Researchers
Introduction
2-Iodoisophthalic acid, identified by the CAS number 2902-65-0 , is an aromatic carboxylic acid that has garnered significant interest within the scientific community.[1][2][][4] Its unique molecular architecture, featuring a bulky iodine substituent positioned between two carboxyl groups on a benzene ring, imparts distinct chemical properties that make it a valuable building block in various fields, most notably in the design and synthesis of advanced materials and complex organic molecules. This guide provides an in-depth analysis of 2-iodoisophthalic acid, covering its chemical and physical properties, synthesis, reactivity, and key applications, with a particular focus on its role in the development of metal-organic frameworks (MOFs).
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-iodoisophthalic acid is fundamental to its application in research and development. These properties dictate its behavior in different solvent systems, its thermal stability, and its suitability for various reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 2902-65-0 | [1] |
| Molecular Formula | C₈H₅IO₄ | [1] |
| Molecular Weight | 292.03 g/mol | [1] |
| IUPAC Name | 2-iodobenzene-1,3-dicarboxylic acid | [1][] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | Approximately 245 °C | [4] |
| Purity | Typically >98.0% | |
| Topological Polar Surface Area | 74.6 Ų | [1] |
Note: For the most accurate and up-to-date information, it is always recommended to consult the Certificate of Analysis provided by the supplier.
Synthesis and Purification
While specific, detailed, and publicly available experimental protocols for the synthesis of 2-iodoisophthalic acid are not abundant in readily accessible literature, the general synthetic strategies for iodinated aromatic compounds can be inferred. A common approach involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction with an iodide salt.
A plausible synthetic route, based on established organic chemistry principles, is outlined below. It is important to note that this is a generalized procedure and would require optimization for safety and yield.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 2-Iodoisophthalic Acid.
Experimental Protocol (Hypothetical)
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Diazotization: 2-Aminoisophthalic acid would be suspended in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water would then be added dropwise while maintaining the low temperature to form the corresponding diazonium salt in situ.
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Iodination: A solution of potassium iodide in water would then be added to the diazonium salt solution. The mixture would be allowed to warm to room temperature and then gently heated to facilitate the displacement of the diazonium group with iodine.
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Work-up and Purification: Upon completion of the reaction, the crude 2-iodoisophthalic acid would precipitate out of the solution. The solid would be collected by filtration, washed with cold water, and then likely purified by recrystallization from a suitable solvent, such as ethanol or a water/ethanol mixture.
For the purification of isophthalic acid derivatives, a common industrial method involves treatment with an aqueous solution of an alkali-metal salt, such as sodium sulfite, at elevated temperatures to solubilize impurities, followed by filtration and washing.[5] The main impurities in commercially produced isophthalic acid are often dicarboxylic fluorenones and tricarboxylic biphenyls, which contribute to a yellow coloration.[6]
Spectral Characterization
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¹H NMR: The proton NMR spectrum is expected to be complex due to the dissymmetry of the molecule. The three aromatic protons would likely appear as a complex multiplet pattern in the aromatic region of the spectrum. The two carboxylic acid protons would be observed as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carboxylic acid carbons would resonate at the most downfield chemical shifts. The carbon atom attached to the iodine would also exhibit a characteristic chemical shift.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups. A strong, sharp absorption band around 1700 cm⁻¹ would be indicative of the C=O stretching of the carboxyl groups.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (292.03 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one iodine atom.
Reactivity and Applications
The reactivity of 2-iodoisophthalic acid is primarily governed by the interplay between the two carboxylic acid groups and the carbon-iodine bond.
Reactivity Overview
Caption: Reactivity map of 2-Iodoisophthalic Acid.
The carboxylic acid functionalities can be deprotonated to form carboxylates, which are excellent coordinating groups for metal ions. This property is extensively utilized in the synthesis of metal-organic frameworks. The carbon-iodine bond is susceptible to cleavage and can participate in a variety of cross-coupling reactions, making it a versatile precursor for the synthesis of more complex molecules. The reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is generally higher than that of the corresponding bromides and chlorides due to the lower C-I bond dissociation energy, which facilitates the initial oxidative addition step.[7]
Applications in Metal-Organic Frameworks (MOFs)
A primary application of 2-iodoisophthalic acid is as an organic linker in the synthesis of MOFs.[8] MOFs are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately the properties of the resulting MOF.
2-Iodoisophthalic acid offers several advantages as a MOF linker:
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Structural Diversity: The bent nature of the isophthalate linker, combined with the steric bulk of the iodine atom, can lead to the formation of unique and complex MOF architectures.
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Functionalization: The iodine atom provides a site for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure.
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Tuning of Properties: The presence of the heavy iodine atom can influence the photophysical properties of the MOF, such as its luminescence.[9]
The use of isophthalic acid and its derivatives as linkers has been shown to be effective in creating MOFs with applications in gas storage and catalysis.[10]
Role in Drug Discovery and Organic Synthesis
Aryl iodides are important intermediates in drug discovery and organic synthesis due to their high reactivity in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. While the direct application of 2-iodoisophthalic acid in drug molecules is not widely reported, its derivatives, synthesized via reactions at the iodo position, could be valuable intermediates in the synthesis of complex pharmaceutical compounds. The carboxylic acid groups can also be converted to other functional groups, such as amides or esters, further expanding its synthetic utility.
Safety and Handling
2-Iodoisophthalic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.
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Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
2-Iodoisophthalic acid is a versatile and valuable chemical compound with significant potential in materials science and organic synthesis. Its unique combination of a bulky, reactive iodine atom and two coordinating carboxylic acid groups makes it an attractive building block for the construction of novel metal-organic frameworks with tailored properties. While further research is needed to fully explore its potential, particularly in the realm of drug discovery, the foundational knowledge of its properties and reactivity provides a strong basis for future innovation. As with any chemical reagent, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.
References
-
PubChem. 2-Iodoisophthalic Acid. Available from: [Link]
- Google Patents. Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
-
RSC Publishing. Effect of N-donor auxiliary ligands on the engineering of crystalline architectures of a series of lead(ii) complexes with 5-amino-2,4,6-triiodoisophthalic acid. Available from: [Link]
-
PubChemLite. 2-iodoisophthalic acid (C8H5IO4). Available from: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). Available from: [Link]
- Google Patents. EP2243767A1 - Process for the iodination of aromatic compounds.
-
National Institute of Standards and Technology. Isophthalic acid - the NIST WebBook. Available from: [Link]
-
PubChem. 5-Iodoisophthalic acid. Available from: [Link]
- Google Patents. Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
-
MDPI. Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. Available from: [Link]
- Google Patents. US3206504A - Process for purifying isophthalic acid.
-
Organic Syntheses Procedure. 2-Iodothiophene. Available from: [Link]
-
Semantic Scholar. Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. Available from: [Link]
-
ResearchGate. A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. Available from: [Link]
-
Scholar. Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Available from: [Link]
-
PubMed Central. Coordination polymers of 5-substituted isophthalic acid. Available from: [Link]
-
Organic Chemistry Portal. Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides. Available from: [Link]
-
TSI Journals. Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. Available from: [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]
-
RSC Publishing. Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Available from: [Link]
-
National Institute of Standards and Technology. Isophthalic acid - the NIST WebBook. Available from: [Link]
Sources
- 1. 2-Iodoisophthalic Acid | C8H5IO4 | CID 320100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-iodo isophthalic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Iodoisophthalic Acid | 2902-65-0 [sigmaaldrich.com]
- 5. US3206504A - Process for purifying isophthalic acid - Google Patents [patents.google.com]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
Caption: Overall synthesis of 2-iodoisophthalic acid from 2-aminoisophthalic acid.
